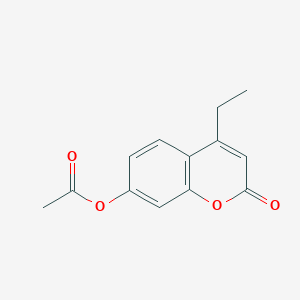

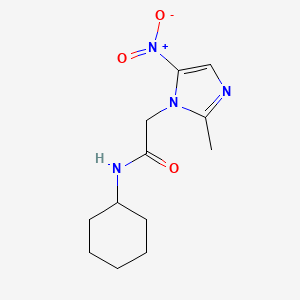

![molecular formula C16H18N2O3S B5713868 2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

2-[(mesitylsulfonyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(mesitylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Activity

2-Aminobenzamide derivatives have been designed and synthesized for their cytotoxic activity against tumor cell lines. Specifically, compounds 3a and 3c exhibited cytotoxicity toward the A549 cell line, with IC50 values of 24.59 and 29.59 μM, respectively . Researchers are exploring these derivatives as potential anti-cancer drugs.

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives serve as zinc-binding groups in histone deacetylase (HDAC) structures. Notably, compounds like chidamide (CS055), entinostat (MS-275), and mocetinostat (MGCD0103) belong to this class. CS055 has already been FDA-approved for treating peripheral T-cell lymphoma, while MGCD0103 and MS-275 are undergoing clinical trials for various cancer types .

Acetyldehyde Scavenging in PET Bottles

2-Aminobenzamide is used as an acetyldehyde scavenger in polyethylene terephthalate (PET) bottles. This application helps maintain the quality and safety of food and beverage packaging by preventing acetyldehyde-related off-flavors .

Intermediate in Agrochemicals and Pharmaceuticals

The compound serves as an intermediate in the synthesis of agrochemicals, dyes, pharmaceuticals, and fine organic chemicals. Its versatile reactivity makes it valuable for creating diverse molecular structures .

Blowing Agent

2-Aminobenzamide finds use as an intermediate in the production of blowing agents. These agents are essential for expanding polymers during foam formation, such as in the manufacture of foamed plastics and rubber products .

Corrosion Inhibition in Lubricating Oils

In lubricating oils for supersonic jet engines, 2-aminobenzamide inhibits copper and magnesium corrosion. This property contributes to the longevity and performance of engine components .

Direcciones Futuras

Benzamide derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry . They have shown promising results in terms of their biological activities, such as antioxidant and antibacterial activities . Therefore, future research could focus on exploring the potential applications of “2-[(mesitylsulfonyl)amino]benzamide” in these areas.

Propiedades

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-7-5-4-6-13(14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRSDOULBFTDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)

![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)

![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)

![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)

![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)